An In-depth Technical Guide to the Chemical Properties of 2-Phenoxybenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Phenoxybenzoic Acid
This guide offers a comprehensive exploration of the chemical properties of 2-phenoxybenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, structural characteristics, spectroscopic signature, and reactivity, providing insights grounded in established scientific principles and experimental observations. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile compound.
Introduction: The Structural and Functional Significance of 2-Phenoxybenzoic Acid
2-Phenoxybenzoic acid (2-PBA), with the chemical formula C₁₃H₁₀O₃, is an aromatic carboxylic acid characterized by a phenoxy group at the ortho-position of the benzoic acid moiety.[1][2] This seemingly simple structural feature imparts a unique conformational flexibility due to the ether linkage, distinguishing it from more rigid analogues.[3] This flexibility is a key determinant of its solid-state behavior, including the potential for polymorphism, and plays a crucial role in its interaction with biological targets.[3]
Functionally, 2-PBA serves as a vital building block in the synthesis of a wide array of organic molecules. It is a well-established precursor for the development of anti-inflammatory agents, anticonvulsants, and even photoredox catalysts.[4] Its derivatives have shown promise as benzodiazepine receptor agonists, highlighting its importance in the design of therapeutics for neurological disorders.[4] Furthermore, its stability and distinct chemical properties have led to its use as an internal standard in the analytical quantification of pyrethroid metabolites.
Synthesis and Purification: The Ullmann Condensation Approach
The most prevalent and effective method for synthesizing 2-phenoxybenzoic acid is the Ullmann condensation.[4] This copper-catalyzed cross-coupling reaction provides a reliable route to forming the diaryl ether bond, a key structural element of the molecule.
Underlying Principles of the Ullmann Condensation
The Ullmann condensation involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. In the synthesis of 2-PBA, 2-chlorobenzoic acid is reacted with phenol. The copper catalyst, often in the form of copper(I) salts or metallic copper, facilitates the carbon-oxygen bond formation. The base, typically a carbonate such as potassium carbonate, is essential for the deprotonation of the phenol, forming the more nucleophilic phenoxide ion.
The reaction generally requires elevated temperatures and is often carried out in a high-boiling polar solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[3] However, advancements in this methodology have introduced the use of microwave irradiation, which can significantly reduce reaction times and improve yields.[4]
Figure 1: Conceptual workflow of the Ullmann condensation for the synthesis of 2-Phenoxybenzoic Acid.
Detailed Experimental Protocol
The following protocol provides a step-by-step guide for the synthesis of 2-phenoxybenzoic acid, emphasizing the rationale behind each step.
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Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (2 equivalents). The use of excess phenol and base drives the reaction towards completion.
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Solvent and Catalyst Addition: Add a suitable high-boiling solvent, such as DMF, to the flask. The solvent serves to dissolve the reactants and facilitate heat transfer. Subsequently, add the copper catalyst, for instance, copper(I) iodide (0.1 equivalents). The catalytic amount is sufficient to promote the reaction without leading to significant side products.
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Reaction Execution: Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the C-O bond formation. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate and neutralize the excess base. This will cause the product to precipitate.
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Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove inorganic salts and residual DMF. For further purification, recrystallize the solid from an appropriate solvent system, such as ethanol/water.[5] This process removes unreacted starting materials and byproducts, yielding pure 2-phenoxybenzoic acid as a white to pale cream crystalline powder.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-PBA is fundamental for its application in various scientific domains.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀O₃ | [2] |
| Molecular Weight | 214.22 g/mol | |
| Appearance | White to pale cream crystalline powder | [3] |
| Melting Point | 110-115 °C | [3][5] |
| Boiling Point | 355 °C | [6] |
| Solubility | Sparingly soluble in water | [1] |
| pKa | 3.53 (at 25 °C) | [1] |
These properties are critical for designing experimental conditions, such as selecting appropriate solvents for reactions and analytical characterization, as well as for predicting its behavior in biological systems.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 2-phenoxybenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 2-PBA exhibits distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 11 ppm), which is characteristic of acidic protons.[1] The aromatic protons resonate in the range of 6.8 to 8.2 ppm, with complex splitting patterns due to spin-spin coupling.[1]
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides insights into the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid group is observed at a characteristic downfield shift. The aromatic carbons appear in the typical aromatic region, with variations in their chemical shifts depending on their substitution pattern and electronic environment.
| Data Type | Chemical Shift (ppm) and Description | Source(s) |
| ¹H NMR | ~11 (s, 1H, -COOH), 8.13 (d, 1H), 7.47 (t, 1H), 7.38 (t, 1H), 7.19 (d, 1H), 7.06 (t, 2H), 6.88 (d, 2H) | [1] |
| ¹³C NMR | Specific peak assignments can be found in specialized databases. | [7] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in 2-PBA. The IR spectrum is characterized by several key absorption bands:
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O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, which is involved in hydrogen bonding.
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C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
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C-O-C Stretch: The ether linkage gives rise to characteristic stretching vibrations in the fingerprint region, typically around 1240 cm⁻¹.
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C=C Stretch: Aromatic ring vibrations are observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-PBA. In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) is observed at m/z 214.[8] The fragmentation pattern can provide further structural information. A common fragmentation involves the loss of the carboxyl group, leading to a significant peak at m/z 169. Another prominent fragment is often observed at m/z 121.[2]
Chemical Reactivity
The chemical reactivity of 2-phenoxybenzoic acid is primarily governed by the carboxylic acid and the aromatic rings.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. For instance, it can react with hydrazides in the presence of an acid catalyst to form hydrazones, which have shown potential as analgesic agents.[3]
Figure 2: General reaction scheme for the carboxylic acid group of 2-Phenoxybenzoic Acid.
Electrophilic Aromatic Substitution
The two aromatic rings can undergo electrophilic substitution reactions. The directing effects of the carboxyl and phenoxy groups will influence the position of substitution on their respective rings. The phenoxy group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group.
Applications in Drug Development and Research
The unique structural and chemical properties of 2-phenoxybenzoic acid make it a valuable scaffold in drug discovery and a useful tool in analytical chemistry.
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Pharmaceutical Synthesis: As a precursor, 2-PBA is integral to the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential as anticonvulsants and anti-inflammatory agents.[4][5] The synthesis of N-phenylanthranilic acid hydrazides from 2-PBA has yielded compounds with significant analgesic activities.
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Analytical Standard: Due to its chemical stability and well-defined properties, 2-phenoxybenzoic acid is frequently employed as an internal standard for the quantification of pyrethroid metabolites in biological and environmental samples using techniques like HPLC and mass spectrometry.[4]
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Bioremediation Research: The microbial degradation of 2-PBA has been studied, with the identification of bacterial strains capable of its complete mineralization. This research opens up possibilities for using these microorganisms in the bioremediation of environments contaminated with phenoxy-containing compounds.[4]
Conclusion
2-Phenoxybenzoic acid is a molecule with a rich chemical profile that underpins its broad utility in both research and industrial applications. Its synthesis via the Ullmann condensation is a robust and well-established method. A comprehensive understanding of its physicochemical and spectroscopic properties is essential for its effective use. The reactivity of its functional groups provides a platform for the development of a diverse range of derivatives with potential therapeutic applications. As research continues to uncover new facets of its biological activity and material properties, the importance of 2-phenoxybenzoic acid in the scientific community is set to grow.
References
- 2-Phenoxybenzoic acid | 2243-42-7 - Benchchem. (URL: not available)
-
2-Phenoxybenzoic acid | C13H10O3 | CID 75237 - PubChem. (URL: [Link])
-
Benzoic acid, 2-phenoxy- - the NIST WebBook. (URL: [Link])
-
Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides - PubMed. (URL: [Link])
-
Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides - ResearchGate. (URL: [Link])
Sources
- 1. 2-PHENOXYBENZOIC ACID(2243-42-7) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Phenoxybenzoic acid | C13H10O3 | CID 75237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenoxybenzoic acid | CAS 2243-42-7 | LGC Standards [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-PHENOXYBENZOIC ACID | 2243-42-7 [chemicalbook.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. 2-PHENOXYBENZOIC ACID(2243-42-7) 13C NMR [m.chemicalbook.com]
- 8. Benzoic acid, 2-phenoxy- [webbook.nist.gov]
